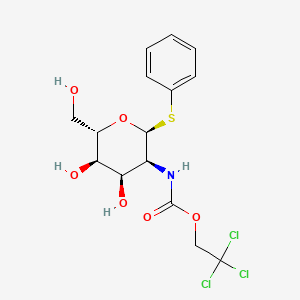

Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside

CAS No.: 868230-98-2

Cat. No.: VC3268133

Molecular Formula: C15H18Cl3NO6S

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868230-98-2 |

|---|---|

| Molecular Formula | C15H18Cl3NO6S |

| Molecular Weight | 446.7 g/mol |

| IUPAC Name | 2,2,2-trichloroethyl N-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]carbamate |

| Standard InChI | InChI=1S/C15H18Cl3NO6S/c16-15(17,18)7-24-14(23)19-10-12(22)11(21)9(6-20)25-13(10)26-8-4-2-1-3-5-8/h1-5,9-13,20-22H,6-7H2,(H,19,23)/t9-,10-,11-,12+,13-/m0/s1 |

| Standard InChI Key | LCQAHPRLLBMKDG-NWBUJAPZSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl |

| SMILES | C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl |

| Canonical SMILES | C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl |

Introduction

Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside is a complex carbohydrate derivative, specifically a thioglycoside, which plays a significant role in carbohydrate synthesis. This compound is used as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds under mild conditions. Its structure includes a trichloroethoxyformamido group, which enhances reactivity and allows for precise control over glycosylation reactions.

Synthesis and Applications

This compound is synthesized through a series of chemical reactions involving the formation of thioglycosides and the introduction of the trichloroethoxyformamido group. It is primarily used in the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates. The beta-anomeric configuration of the compound ensures stereoselective synthesis, which is crucial for maintaining the structural integrity of the final products.

Solubility and Handling

To enhance solubility, the compound can be dissolved in an appropriate solvent and heated to 37°C, followed by ultrasonic treatment. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to maintain stability.

| Solvent Preparation | Volume (mL) for 1 mg, 5 mg, 10 mg |

|---|---|

| 1 mM Stock Solution | 2.2385 mL, 11.1927 mL, 22.3854 mL |

| 5 mM Stock Solution | 0.4477 mL, 2.2385 mL, 4.4771 mL |

| 10 mM Stock Solution | 0.2239 mL, 1.1193 mL, 2.2385 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume